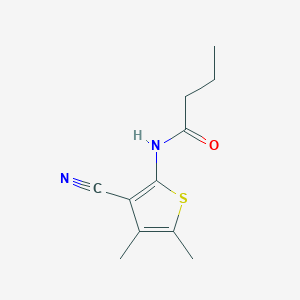
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thienylacetamides and has been found to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to protect neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to be non-toxic and has low cytotoxicity. However, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
For research on N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide include studying its effects on other inflammatory diseases, understanding its exact mechanism of action, and evaluating its safety and efficacy in vivo.
合成法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide involves the condensation reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with butanoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the resulting product is purified by column chromatography. The yield of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide obtained by this method is around 50%.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to exhibit neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress and inflammation.
特性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-4-5-10(14)13-11-9(6-12)7(2)8(3)15-11/h4-5H2,1-3H3,(H,13,14) |
InChIキー |
OOPSQWZKPFOLCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
正規SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
溶解性 |
13.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250937.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250939.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B250941.png)
![2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B250945.png)
![N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B250947.png)